molecular formula C23H22N2O4 B2354821 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005298-35-0

2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2354821
CAS No.: 1005298-35-0
M. Wt: 390.439
InChI Key: WEUUDRVFZDJLBQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furoyl group, a tetrahydroquinoline moiety, and an ethoxy group attached to the benzamide structure

Scientific Research Applications

2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, some benzamide derivatives were found to be considerable inhibitors of butyrylcholinesterase enzyme .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, the hemolytic activity potential of some benzamide derivatives was studied, revealing a low toxicity level of certain compounds .

Future Directions

The future directions of research on similar compounds could involve further investigation of their biological activities and potential applications. For instance, the inhibition potential of piperazine derivatives against certain microbial strains, various enzymes, and noroviruses has been reported , suggesting potential applications in the medical and pharmaceutical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Furoyl Group: The furoyl group can be introduced via acylation reactions using furoyl chloride and a suitable base.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through the reaction of the amine with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the furoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
  • 2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-5-yl]benzamide

Comparison

Compared to similar compounds, 2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to its specific structural configuration, which may result in different chemical reactivity and biological activity. The position of the furoyl group and the tetrahydroquinoline moiety can significantly influence its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

2-ethoxy-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-11-12-19-16(15-17)7-5-13-25(19)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUUDRVFZDJLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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